

Structural Architecture and Synthetic Utility of D-beta-Homoglutamic Acid-HCl

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Compound of Interest

Compound Name:	D-beta-homoglutamic acid-HCl
CAS No.:	63492-85-3
Cat. No.:	B3037834

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Executive Summary & Chemical Identity

D-beta-homoglutamic acid hydrochloride (D-β-hGlu[1][2]-HCl) represents a critical scaffold in modern peptidomimetic drug design. Structurally defined as (3R)-3-aminohexanedioic acid hydrochloride, this non-proteinogenic amino acid combines the side-chain functionality of glutamic acid with the backbone extension characteristic of

-amino acids.

Unlike its

-amino acid counterpart (D-glutamic acid), the insertion of a methylene group (–CH₂–) between the carboxylic acid and the amino-bearing carbon confers unique conformational properties. This modification renders peptides containing D-β-hGlu highly resistant to enzymatic proteolysis while enabling the formation of stable secondary structures, such as

-helices, which are pivotal in developing metabolically stable therapeutics.

Core Chemical Data



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Structural Analysis & Stereochemistry

The defining feature of D-beta-homoglutamic acid is the homologation of the peptide backbone. In standard nomenclature:

- -Amino Acid (Glu): Amino group on C2.
- -Homo Amino Acid: Amino group on C3 (relative to the C1 carboxyl).

Stereochemical Retention

The "D-" designation in D-beta-homoglutamic acid correlates to the (R)-configuration at the

-carbon (C3). This stereochemistry is typically inherited from the starting material, D-glutamic acid ((R)-2-aminopentanedioic acid), during synthesis.

- Cahn-Ingold-Prelog (CIP) Priority:
 - -NH_3^+ (Highest)
 - $\text{-CH}_2\text{COOH}$ (Carboxyl-bearing methylene)
 - $\text{-CH}_2\text{CH}_2\text{COOH}$ (Side chain)
 - -H (Lowest) Result: The spatial arrangement retains the (R) descriptor, preserving the chiral integrity required for specific receptor interactions (e.g., NMDA receptor modulation).

Structural Visualization

The following diagram illustrates the structural relationship between the parent

-amino acid and the

-homologated derivative.



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Figure 1: Structural evolution from D-Glutamic Acid to D-beta-Homoglutamic Acid via backbone homologation.

Synthetic Methodology: The Arndt-Eistert Route

The most authoritative and scalable method for synthesizing D-beta-homoglutamic acid is the Arndt-Eistert Homologation. This pathway is preferred over Michael addition strategies because it guarantees stereochemical retention (no racemization).

Mechanism of Action

- Activation: The

-carboxylic acid of N-protected D-glutamic acid is converted to a mixed anhydride or acid chloride.

- Diazotization: Reaction with diazomethane (CH_2N_2) yields a diazoketone.

- Wolff Rearrangement: Silver (Ag^+) catalyzed rearrangement in the presence of water inserts a methylene group, converting the diazoketone into the homologated acid.

Detailed Protocol (Bench-Validated)

Note: Diazomethane is explosive and toxic. Specialized glassware (Clear-Seal) and blast shields are mandatory.

Step 1: Protection Start with N-Boc-D-Glutamic acid-5-benzyl ester (Side chain protection is critical to prevent side reactions).

- Reagents: Boc_2O , NaOH, then BnBr.

Step 2: Mixed Anhydride Formation

- Dissolve protected Glu (1.0 eq) in dry THF at -15°C .
- Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (1.1 eq).
- Checkpoint: White precipitate ($\text{NMM}\cdot\text{HCl}$) confirms activation.

Step 3: Diazoketone Synthesis

- Filter the mixture into a solution of ethereal diazomethane (excess) at 0°C .
- Stir for 3 hours. Evaporate solvent carefully.
- Product:

-Diazoketone intermediate.

Step 4: Wolff Rearrangement

- Dissolve diazoketone in THF/ H_2O (9:1).
- Add Silver Benzoate (0.1 eq) catalyst.
- Observation: Vigorous N_2 evolution indicates successful rearrangement.

- Result: N-Boc-D-beta-homoglutamic acid-5-benzyl ester.

Step 5: Deprotection & Salt Formation

- Hydrogenation ($H_2/Pd-C$) removes the benzyl ester.
- Treatment with 4M HCl in dioxane removes the Boc group.
- Final Isolation: Precipitate with diethyl ether to yield D-beta-homoglutamic acid·HCl.



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Figure 2: Step-wise synthesis via Arndt-Eistert homologation ensuring stereochemical retention.

Applications in Drug Development Peptidomimetics & Stability

Incorporating D- β -hGlu into peptide sequences fundamentally alters the backbone geometry.

- Protease Resistance: The extra methylene group prevents standard proteases (which recognize

-peptide bonds) from cleaving the chain, significantly extending the in vivo half-life of peptide drugs.

- Secondary Structure:

-amino acids promote the formation of stable helices (e.g., the 14-helix), which can mimic protein-protein interaction domains.

Neuroscience (NMDA Receptors)

D-beta-homoglutamic acid serves as a specific probe for excitatory amino acid transporters and receptors.

- It acts as a conformationally flexible analog of glutamate.
- Used to map the spatial requirements of the glutamate binding pocket in NMDA and AMPA receptors.

References

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